molecular formula C13H11N B1666777 Benzylideneaniline CAS No. 538-51-2

Benzylideneaniline

Cat. No.: B1666777
CAS No.: 538-51-2
M. Wt: 181.23 g/mol
InChI Key: UVEWQKMPXAHFST-SDNWHVSQSA-N
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Description

Benzylideneaniline, also known as N-benzylideneaniline, is an organic compound that belongs to the class of Schiff bases. It is formed by the condensation of benzaldehyde and aniline. This compound is characterized by the presence of a carbon-nitrogen double bond (C=N), which is a defining feature of Schiff bases. This compound is widely used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzylideneaniline is typically synthesized through the Schiff base reaction, which involves the condensation of benzaldehyde and aniline. The reaction is usually carried out in the presence of a catalyst, such as Kinnow peel powder, which acts as a green catalyst . The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol. The yield of the product can be optimized by adjusting the reaction time and the molar ratio of the reactants.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce larger quantities of the compound efficiently. Catalysts such as bimetallic reduced graphene oxide have been explored for their high activity and selectivity in the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Benzylideneaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzaldehyde and aniline.

    Reduction: It can be reduced to form benzylamine and aniline.

    Substitution: It can participate in nucleophilic substitution reactions, where the imine group (C=N) is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Benzaldehyde and aniline.

    Reduction: Benzylamine and aniline.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Benzylideneaniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzylideneaniline can be compared with other Schiff bases, such as:

    N-salicylideneaniline: Formed by the condensation of salicylaldehyde and aniline.

    N-phenylthis compound: Formed by the condensation of benzaldehyde and N-phenylaniline.

Uniqueness

This compound is unique due to its simple structure and ease of synthesis. It serves as a versatile building block in organic synthesis and has diverse applications in various fields of research .

Properties

IUPAC Name

N,1-diphenylmethanimine
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InChI

InChI=1S/C13H11N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-11H
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InChI Key

UVEWQKMPXAHFST-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=CC=C2
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Molecular Formula

C13H11N
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DSSTOX Substance ID

DTXSID101020626, DTXSID10870599, DTXSID30871760
Record name (E)-N-Benzylideneaniline
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Molecular Weight

181.23 g/mol
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Physical Description

Solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS]
Record name Benzylideneaniline
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Vapor Pressure

0.00299 [mmHg]
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CAS No.

538-51-2, 1750-36-3, 33993-35-0
Record name N-Benzylideneaniline
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Synthesis routes and methods

Procedure details

Benzaldehyde (0.20 mole) was treated with aniline (0.20 mole) with vigorous stirring in a 1 liter Erlenmeyer Flask. After 15 mins., 33 cc of 95% ethanol was added and the reaction mixture was stirred vigorously for an additional 5 minutes. The reaction mixture was left standing at room temperature for 10 min.; then it was placed in an ice-bath for 0.5 hours. The crystals which formed were collected, washed with 95% ethanol, and air-dried. Recrystallization from 85% ethanol gave N-benzylideneaniline. m.p. 50°-51.5° C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of benzylideneaniline?

A1: this compound is represented by the molecular formula C13H11N and has a molecular weight of 181.23 g/mol.

Q2: What are some key spectroscopic characteristics of this compound?

A2: Infrared (IR) spectroscopy reveals a characteristic C=N stretching frequency for this compound. Studies show that electron-withdrawing substituents on the benzylidene or aniline rings lead to a decrease in this frequency. [] The position of the azomethine proton (–CH=N–) in proton nuclear magnetic resonance (1H NMR) spectroscopy is sensitive to substituent effects. Electron-withdrawing substituents on the aniline ring cause an upfield shift, while those on the benzylidene ring cause a downfield shift. [, ] Carbon-13 NMR (13C NMR) spectroscopy can provide insights into the conformation of benzylideneanilines, particularly the twist angle of the aniline ring relative to the C=N bond. []

Q3: What is the conformation of this compound in the gas phase?

A3: Photoelectron spectroscopy studies indicate that the N-phenyl ring in isolated this compound is twisted out of plane relative to the rest of the molecule. The torsional angle (φ) is estimated to be around 36°, which is smaller than the angle observed in the crystal structure (φ = 55°). []

Q4: How do substituents affect the conformation of benzylideneanilines?

A4: Substituents can significantly impact the conformation. For example, electron-withdrawing groups on the aniline ring, such as nitro groups, increase the twist angle (θN) between the aniline ring and the C=N bond plane, leading to a more non-planar structure. [] Conversely, electron-donating substituents tend to decrease the twist angle. []

Q5: How does the conformation of benzylideneanilines compare to that of related compounds like stilbene and azobenzene?

A5: While stilbene and azobenzene adopt nearly planar conformations, this compound exhibits a non-planar structure with the aniline ring twisted relative to the C=N bond. [, , ] This difference arises from a combination of steric hindrance between the phenyl and bridge protons and the influence of the nitrogen lone pair on the π-electron system. [, ]

Q6: How can N-benzylideneanilines be synthesized?

A6: One common method is the condensation reaction between an aldehyde and an aniline derivative. This reaction is typically carried out in the presence of an acid catalyst and can be influenced by factors such as substituent effects and solvent polarity. [, ] Another approach involves the oxidation of N-benzylanilines using reagents like iodine, chlorine, bromine, or t-butyl hypochlorite in alkaline methanol. []

Q7: Can benzylideneanilines act as ligands in metal complexes?

A7: Yes, they can act as ligands through the nitrogen atom of the imine group (C=N). They can also undergo ortho-metallation reactions, where a metal atom coordinates to the carbon atom ortho to the imine group on the aniline ring. Examples include complexes with manganese, rhenium, palladium, and ruthenium. []

Q8: What is the role of [Ru3(CO)12] in this compound chemistry?

A8: [Ru3(CO)12] acts as a precatalyst in the transfer hydrogenation of this compound to N-benzylaniline, using donor alcohols like propan-2-ol. The reaction is believed to proceed through the formation of catalytically active ruthenium cluster intermediates, with [Ru3H(CO)9(PhNCPh)] isolated and identified as a key species. [, ]

Q9: How do substituents influence the reactivity of benzylideneanilines?

A9: Substituent effects can significantly impact reaction rates and pathways. For instance, in the addition of hydrogen cyanide to benzylideneanilines, electron-donating groups on either the benzylidene or aniline ring generally increase the reaction rate. [] This observation suggests that the rate-determining step involves nucleophilic attack on the imine carbon. []

Q10: What computational methods have been employed to study benzylideneanilines?

A10: Various computational chemistry methods have been used, ranging from semi-empirical approaches like AM1 and PM3 to density functional theory (DFT) calculations. These methods have been used to investigate molecular geometries, electronic structures, vibrational frequencies, and even non-linear optical properties. [, , , ]

Q11: Can computational methods predict the conformation of benzylideneanilines?

A11: While some computational methods can accurately predict the non-planar conformations of benzylideneanilines, early semi-empirical methods like MINDO/2, MINDO/3, and CNDO/2 often fail to reproduce the experimentally observed geometries. [] More sophisticated methods, such as DFT calculations, have shown greater success in predicting accurate conformations. []

Q12: Do benzylideneanilines exhibit liquid crystalline properties?

A12: Yes, some this compound derivatives, particularly those incorporated into polymers as side chains, exhibit liquid crystalline behavior. These materials often show smectic or nematic phases over specific temperature ranges. [, ] The type and stability of the mesophase can be influenced by factors like the length and flexibility of the spacer group connecting the this compound moiety to the polymer backbone, as well as the presence and position of lateral substituents. [, ]

Q13: What potential applications do benzylideneanilines have in materials science?

A13: Their ability to form liquid crystalline phases makes them promising candidates for applications in displays, sensors, and other optoelectronic devices. Additionally, some benzylideneanilines exhibit non-linear optical (NLO) properties, making them potentially useful for applications in optical communications and data storage. []

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